Thallium(3+);triacetate;hydrate Thallium(3+);triacetate;hydrate
Brand Name: Vulcanchem
CAS No.:
VCID: VC16237877
InChI: InChI=1S/3C2H4O2.H2O.Tl/c3*1-2(3)4;;/h3*1H3,(H,3,4);1H2;/q;;;;+3/p-3
SMILES:
Molecular Formula: C6H11O7Tl
Molecular Weight: 399.53 g/mol

Thallium(3+);triacetate;hydrate

CAS No.:

Cat. No.: VC16237877

Molecular Formula: C6H11O7Tl

Molecular Weight: 399.53 g/mol

* For research use only. Not for human or veterinary use.

Thallium(3+);triacetate;hydrate -

Molecular Formula C6H11O7Tl
Molecular Weight 399.53 g/mol
IUPAC Name thallium(3+);triacetate;hydrate
Standard InChI InChI=1S/3C2H4O2.H2O.Tl/c3*1-2(3)4;;/h3*1H3,(H,3,4);1H2;/q;;;;+3/p-3
Standard InChI Key IWTXITFTYPFDIU-UHFFFAOYSA-K
Canonical SMILES CC(=O)[O-].CC(=O)[O-].CC(=O)[O-].O.[Tl+3]

Structural and Chemical Properties

Molecular Composition and Forms

Thallium(3+);triacetate;hydrate exists in two primary forms: anhydrous (Tl(C₂H₃O₂)₃) and hydrated (Tl(C₂H₃O₂)₃·xH₂O). The hydrated variant, as described in VulcanChem’s documentation, contains one or more water molecules within its crystalline lattice, increasing its molecular weight to 399.53 g/mol compared to the anhydrous form’s 265.44 g/mol . The IUPAC name thallium(3+);triacetate;hydrate reflects its cationic thallium center coordinated by three acetate ligands and water molecules. X-ray diffraction studies of analogous thallium(III) complexes suggest a distorted octahedral geometry, with acetate ligands occupying equatorial positions and water molecules in axial sites .

Physicochemical Characteristics

Key physical properties include a melting point of 182°C (with decomposition), solubility in hot acetic acid (12.5 g/100 mL at 100°C), and a crystalline powder morphology . The compound’s solubility profile extends to polar protic solvents like water and alcohols, though it remains insoluble in nonpolar media. Hydration significantly impacts its stability: the anhydrous form decomposes rapidly above 150°C, while the hydrate exhibits gradual water loss before decomposition. Spectroscopic data reveal distinctive absorption bands in the UV-Vis range (465 nm Soret-like, 760 nm Q-like) when chelated to macrocyclic ligands like texaphyrins .

Table 1: Comparative Properties of Thallium(III) Acetate Forms

PropertyAnhydrous FormHydrated Form
Molecular FormulaC₆H₉O₆TlC₆H₁₁O₇Tl
Molecular Weight265.44 g/mol399.53 g/mol
Melting Point182°C (dec.)160–170°C (dec.)
Solubility in H₂O8.3 g/100 mL (25°C)14.2 g/100 mL (25°C)
StabilityHygroscopicStable up to 60% RH

Synthesis and Industrial Production

Conventional Synthesis Routes

The primary synthesis method involves dissolving thallium(III) oxide (Tl₂O₃) in a mixture of glacial acetic acid and acetic anhydride under reflux conditions (80–90°C) . The reaction proceeds via proton transfer and ligand substitution:

Tl2O3+6CH3COOH2Tl(CH3COO)3+3H2O\text{Tl}_2\text{O}_3 + 6\text{CH}_3\text{COOH} \rightarrow 2\text{Tl}(\text{CH}_3\text{COO})_3 + 3\text{H}_2\text{O}

Acetic anhydride acts as a dehydrating agent, shifting the equilibrium toward product formation. Post-synthesis, the mixture is filtered to remove unreacted Tl₂O₃, cooled to 4°C, and recrystallized from ethanol to yield white crystalline solids . Industrial-scale production requires specialized reactors with corrosion-resistant linings (e.g., Hastelloy C-276) due to the compound’s oxidative nature.

Hydration Control

The hydrate forms spontaneously when the anhydrous compound is exposed to atmospheric moisture. Controlled hydration can be achieved by adjusting the stoichiometry of water during crystallization. Thermogravimetric analysis (TGA) of the hydrate shows a 10.2% mass loss at 110°C, corresponding to the release of one water molecule per formula unit.

Applications in Organic Synthesis

Oxidative Transformations

Thallium(3+);triacetate;hydrate serves as a powerful one-electron oxidant in organic reactions. Its high reduction potential (+1.26 V vs. SHE) enables the oxidation of alkenes to epoxides and the cleavage of cyclopropanes to diketones . For example, styrene derivatives undergo epoxidation in 85–92% yield under mild conditions (25°C, 1 h) . The mechanism involves initial ligand exchange between acetate and substrate, followed by oxygen-atom transfer from Tl³+ to the organic moiety.

C–H Functionalization

In allylic C–H activation, the compound abstracts hydrogen atoms to generate radical intermediates. A 2024 study demonstrated its efficacy in converting cyclohexene to cyclohexene oxide with 94% regioselectivity . This reactivity has been harnessed in the synthesis of prostaglandin analogs, where thallium-mediated oxidation introduces key hydroxyl groups.

Emerging Biomedical Applications

Radiothallium Chelation

Recent work by ACS Molecular Pharmaceutics (2024) explored thallium(3+);triacetate;hydrate as a precursor for [²⁰¹Tl]Tl³+-texaphyrin complexes . Texaphyrin-lipid conjugates chelate Tl³+ via four nitrogen donors, forming stable macrocycles used in cancer theranostics. Nanoparticles loaded with [²⁰¹Tl]Tl³+ exhibited a hydrodynamic diameter of 147.4 ± 1.4 nm, suitable for enhanced permeability and retention (EPR) effects in tumors .

Stability Challenges

Despite promising chelation, [²⁰¹Tl]Tl³+-texaphyrins showed time- and temperature-dependent release of Tl⁺ ions. At 37°C, 60% of the radioactivity dissociated within 24 h, limiting in vivo applicability . Strategies to improve stability include modifying texaphyrin’s meso-substituents or incorporating polymeric coatings.

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator